molecular formula C21H20O10 B194785 Emodin 1-O-beta-D-glucoside CAS No. 38840-23-2

Emodin 1-O-beta-D-glucoside

Cat. No. B194785
CAS RN: 38840-23-2
M. Wt: 432.4 g/mol
InChI Key: ZXXFEBMBNPRRSI-JNHRPPPUSA-N
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Description

Emodin 1-O-beta-D-glucoside is a high-purity natural product . It is a potent and noncompetitive bacterial neuraminidase (BNA) inhibitor with an IC50 of 0.85 μM . It is also an antioxidant and anti-inflammatory compound used for studying cancer, inflammation, and microbial infections .


Synthesis Analysis

Emodin 1-O-beta-D-glucoside can be transformed from polydatin by the strain of Rhizopus sp. 34 .


Molecular Structure Analysis

Emodin 1-O-beta-D-glucoside has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol .


Chemical Reactions Analysis

Emodin 1-O-beta-D-glucoside has been found to be a potent and noncompetitive bacterial neuraminidase (BNA) inhibitor .


Physical And Chemical Properties Analysis

Emodin 1-O-beta-D-glucoside has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol . It has a density of 1.667±0.06 g/cm3 (20 ºC 760 Torr) and a melting point of 239-241℃ .

Scientific Research Applications

Anti-Inflammatory and Immunomodulatory Properties

Emodin has been found to have significant anti-inflammatory and immunomodulatory properties . It has been used in traditional herbal medicine for centuries for its health benefits in treating diseases such as immune-inflammatory abnormality .

Anti-Tumor Properties

Emodin has shown potential in the treatment of various types of cancer. It has been found to suppress the activity of human epidermal growth factor receptor 2 (HER2)/neu tyrosine kinase in breast cancer cells . In colon cancer cells, emodin inhibits the phosphorylation of vascular endothelial growth factor (VEGF) .

Anti-Viral and Anti-Bacterial Properties

Emodin has been found to have anti-viral and anti-bacterial properties . It has been used in the treatment of diseases caused by bacterial or viral infections .

Anti-Diabetic Properties

Emodin has been found to have anti-diabetic properties . It has been used in the treatment of metabolic syndrome .

Anti-Fibrosis Properties

Emodin has been found to have anti-fibrosis properties . It has been used in the treatment of organ fibrosis .

Anti-Cardiovascular Disease Properties

Emodin has been found to have a wide activity of anti-cardiovascular diseases . It is mainly involved in multiple molecular targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Anti-Oxidative Damage Properties

Emodin has been found to have anti-oxidative damage properties . It has been used in the treatment of diseases caused by oxidative stress .

Anti-Apoptosis Properties

Emodin has been found to have anti-apoptosis properties . It has been used in the treatment of diseases caused by cell apoptosis .

Mechanism of Action

Target of Action

Emodin 1-O-beta-D-glucoside primarily targets bacterial neuraminidase (BNA), acting as a potent and noncompetitive inhibitor . It also interferes with various cycle-related proteins, such as inner centromere protein and Aurora B kinase .

Mode of Action

Emodin 1-O-beta-D-glucoside interacts with its targets by binding to the active site of the enzyme, thereby inhibiting its function . This interaction leads to a decrease in the activity of the targeted enzymes, resulting in the observed biological effects .

Biochemical Pathways

Emodin 1-O-beta-D-glucoside affects multiple biochemical pathways. It is involved in the inflammatory pathway, anti-apoptosis pathway, anti-hypertrophy pathway, anti-fibrosis pathway, and the pathway regulating oxidative damage . These pathways play crucial roles in various biological processes, including cell survival, proliferation, and response to stress .

Pharmacokinetics

Emodin 1-O-beta-D-glucoside has poor oral bioavailability due to its extensive glucuronidation . Certain compounds, such as trans-2,3,5,4’-tetrahydroxystilbene-2-o-β-d-glucopyranoside (tsg), can promote the absorption of emodin and increase its plasma concentration, thereby enhancing its efficacy .

Result of Action

The action of Emodin 1-O-beta-D-glucoside results in a variety of molecular and cellular effects. It has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines . It also has anti-bacterial and anti-viral properties, inhibiting the growth of various pathogens .

Action Environment

The action, efficacy, and stability of Emodin 1-O-beta-D-glucoside can be influenced by various environmental factors. For instance, the presence of other compounds in the environment can affect its absorption and bioavailability . Furthermore, the pH and temperature of the environment can also impact its stability and activity .

Safety and Hazards

Emodin 1-O-beta-D-glucoside is considered to be a moderate to severe irritant to the skin and eyes. If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water; remove contaminated clothing and shoes; call a physician .

properties

IUPAC Name

1,3-dihydroxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-15(18(27)14-10(16(9)25)4-8(23)5-11(14)24)12(3-7)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3/t13-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFEBMBNPRRSI-JNHRPPPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201020031
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Emodin 1-O-beta-D-glucoside

CAS RN

38840-23-2
Record name Emodin 1-O-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38840-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emodin 1-O-beta-D-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038840232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emodin 1-O-beta-D-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201020031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMODIN 1-O-.BETA.-D-GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/513F53H6BU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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